2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride
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Overview
Description
2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C12H22ClNO2. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by its spirocyclic structure, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and reaction conditions to ensure the formation of the desired spirocyclic structure.
Introduction of the Acetic Acid Moiety: The acetic acid group is introduced through a series of reactions, including esterification and hydrolysis. This step may involve the use of reagents such as acetic anhydride and strong acids or bases.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt. This is typically achieved by treating the compound with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, thiols, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid: The free acid form of the compound, which lacks the hydrochloride salt.
3-Azaspiro[5.5]undecan-9-yl derivatives: Compounds with similar spirocyclic cores but different functional groups attached.
Uniqueness
2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride is unique due to its spirocyclic structure and the presence of both an acetic acid moiety and a hydrochloride salt. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(3-azaspiro[5.5]undecan-9-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c14-11(15)9-10-1-3-12(4-2-10)5-7-13-8-6-12;/h10,13H,1-9H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAAFCZIZKHVDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC(=O)O)CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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